molecular formula C17H16ClN3 B13880816 4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine

4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine

Cat. No.: B13880816
M. Wt: 297.8 g/mol
InChI Key: ZYJKRLUFEHOYDS-UHFFFAOYSA-N
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Description

4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of an aminophenyl group, a chloro substituent, and an ethyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloroquinoline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in anhydrous ethanol.

    Substitution: The amino group is further reacted with ethyl iodide to introduce the ethyl group.

    Coupling: Finally, the aminophenyl group is introduced through a coupling reaction with 4-aminophenylboronic acid under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

    Coupling: The amino group can participate in coupling reactions to form azo compounds or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

    Coupling: Palladium-catalyzed coupling reactions typically use palladium acetate and phosphine ligands.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of hydroxyl, alkoxy, or thiol-substituted derivatives.

    Coupling: Formation of azo compounds or amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for protein binding studies.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.

    Pathways Involved: It may interfere with cellular signaling pathways, induce apoptosis in cancer cells, and inhibit the growth of microorganisms by disrupting their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-aminophenylquinoline: Lacks the chloro and ethyl substituents.

    6-chloroquinoline: Lacks the aminophenyl and ethyl substituents.

    N-ethylquinoline: Lacks the aminophenyl and chloro substituents.

Uniqueness

4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the aminophenyl group enhances its binding affinity to biological targets, while the chloro and ethyl groups contribute to its stability and solubility.

Properties

Molecular Formula

C17H16ClN3

Molecular Weight

297.8 g/mol

IUPAC Name

4-(4-aminophenyl)-6-chloro-N-ethylquinolin-2-amine

InChI

InChI=1S/C17H16ClN3/c1-2-20-17-10-14(11-3-6-13(19)7-4-11)15-9-12(18)5-8-16(15)21-17/h3-10H,2,19H2,1H3,(H,20,21)

InChI Key

ZYJKRLUFEHOYDS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=C(C=C3)N

Origin of Product

United States

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